Diperodon
Description
Diperodon (C${22}$H${27}$N$3$O$4$·HCl, CAS 537-12-2) is a tertiary amine and weakly basic compound, primarily recognized as a local anesthetic with a pKa of ~8.44 . Its hydrochloride salt is a white crystalline powder, soluble in water (1% solution pH 5.1), ethanol, and methanol, but insoluble in ether and acetone . This compound has been applied topically at 1% concentration for anesthetic purposes, with in vitro studies demonstrating rapid decomposition in blood serum (33% remaining after 8 hours) .
Structure
2D Structure
Properties
IUPAC Name |
[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZHQHSNYIFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51552-99-9 (monohydrate), 537-12-2 (hydrochloride) | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047865 | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-08-6 | |
| Record name | (±)-Diperodon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diperodon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diperodon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIPERODON ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIN4PYP84R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Reagents
The synthesis begins with dissolving 15.0 g of phenylisocyanate in 100 mL of anhydrous diethyl ether . To this solution, 10 g of N-(1,2-dihydroxypropyl)-piperidine is added gradually under inert atmospheric conditions to prevent moisture ingress. The mixture is stirred vigorously for 2 hours at room temperature, during which the diol reacts with two equivalents of phenylisocyanate to form the bis-carbamate intermediate.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value |
|---|---|
| Phenylisocyanate | 15.0 g (0.125 mol) |
| N-(1,2-dihydroxypropyl)-piperidine | 10.0 g (0.057 mol) |
| Solvent | Anhydrous diethyl ether (100 mL) |
| Reaction Time | 2 hours |
| Temperature | 25°C (ambient) |
| Yield | 18.5 g (82% based on diol) |
Mechanistic Insights into the Carbamation Reaction
The synthesis of this compound hinges on the reactivity of phenylisocyanate, a strong electrophile, with the hydroxyl groups of N-(1,2-dihydroxypropyl)-piperidine . The mechanism proceeds as follows:
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Nucleophilic Attack : The hydroxyl oxygen of the diol attacks the electrophilic carbon of phenylisocyanate, forming a tetrahedral intermediate.
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Proton Transfer : A proton shifts from the hydroxyl group to the nitrogen of the isocyanate, stabilizing the intermediate.
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Elimination : The intermediate collapses, releasing a molecule of carbon dioxide and forming the urethane (carbamate) bond.
This two-step process occurs sequentially at both hydroxyl groups of the diol, resulting in the bis-carbamate structure. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of phenylisocyanate to phenylamine, which would compete with the desired pathway.
Optimization Strategies and Yield Enhancement
The reported yield of 82% for this compound synthesis is achieved through careful control of stoichiometry and reaction conditions. Key factors influencing yield include:
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Stoichiometric Ratio : A slight excess of phenylisocyanate (2.2 equivalents relative to the diol) ensures complete conversion of both hydroxyl groups.
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Solvent Choice : Anhydrous ether minimizes side reactions, while its low boiling point (34.6°C) facilitates easy removal during workup.
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Temperature Control : Maintaining ambient temperature prevents exothermic side reactions, such as trimerization of phenylisocyanate.
Notably, the use of inert atmosphere (e.g., nitrogen or argon) is critical to avoid oxidation of intermediates or moisture-induced degradation.
Physicochemical Characterization of this compound
Post-synthesis, this compound is characterized by its:
Spectroscopic techniques such as ¹H NMR and HPLC are employed to verify purity and structural integrity. For instance, reverse-phase HPLC methods using C18 columns and UV detection at 254 nm have been validated for quantifying this compound in biological matrices .
Chemical Reactions Analysis
Diperodon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Profile and Mechanism of Action
Diperodon is chemically classified as a phenylcarbamic acid ester, specifically known as 2-[(phenylcarbamoyl)oxy]-3-(piperidin-1-yl)propyl N-phenylcarbamate. Its molecular weight is approximately 433.93 g/mol, and it is primarily recognized for its local anesthetic properties. The mechanism of action involves the reversible blockade of sodium channels in nerve cells, which inhibits the propagation of pain signals .
Pharmacological Applications
This compound has several applications in both clinical settings and research:
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Local Anesthesia :
- This compound is utilized in medical procedures requiring localized pain relief. Its effectiveness has been demonstrated in various animal models.
- It is particularly noted for its rapid onset of action, although clinical use is limited due to its quick metabolism in the body.
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Research Model :
- As a model compound, this compound aids researchers in investigating the mechanisms underlying local anesthesia. Studies focus on how structural modifications affect its potency and duration of action .
- This compound serves as a starting point for developing new local anesthetics with improved properties such as longer duration or reduced side effects.
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Synthesis and Structural Analysis :
- The synthesis of this compound typically involves multi-step organic reactions, allowing for the exploration of structural variations that may enhance its pharmacological profile.
- Research has also focused on the stereochemical characterization of this compound enantiomers to understand their biological activity better .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- A study conducted on animal models demonstrated that this compound effectively induced local anesthesia comparable to other established local anesthetics, making it a viable candidate for further clinical exploration.
- Interaction studies have revealed important insights into its pharmacokinetic properties, including moderate water solubility which affects absorption and distribution within biological systems .
Mechanism of Action
Diperodon exerts its effects by binding to the receptors of sodium ion channels on the nerve membrane. This binding prevents sodium ions from crossing the ion channels, thereby blocking the conduction of nerve impulses. This mechanism results in the reversible inhibition of sensory nerve impulses, leading to local anesthesia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Local Anesthesia
Diperodon belongs to the "miscellaneous" class of local anesthetics, distinct from amino benzoic acid derivatives (e.g., benzocaine, procaine) and lidocaine/anilide derivatives (e.g., lignocaine, prilocaine) . Key differentiating properties include:
This compound’s rapid decomposition in blood serum limits its systemic use compared to lidocaine, which exhibits greater stability .
Chiral Separation and Chromatographic Behavior
This compound (compound 22) exhibits unique enantiorecognition on chiral stationary phases (CSPs). In contrast to structurally similar compounds like benzyl-6-oxo-cis-2,3-diphenyl-4-morpholine carboxylate (compound 24) and t-butyl-6-oxo derivatives (compound 21), this compound is only resolved by the CF6-BIM CSP using the NP4 mobile phase (heptane/ethanol 80/20 v/v with 0.1% trifluoroacetic acid) . This selectivity arises from steric hindrance caused by its bulky substituents, which impede interactions with other cationic cyclofructan-based CSPs (e.g., CF6-IM2 or SP-CF6-AP) .
SMYD3 Inhibition and Epigenetic Modulation
This compound has emerged as a novel allosteric ligand for SMYD3, a lysine methyltransferase implicated in cancer progression. Its enantiomers exhibit moderate binding affinities (R-enantiomer: K$D$ = 42 μM; S-enantiomer: K$D$ = 84 μM), distinct from other SMYD3 inhibitors:
This compound’s weak inhibition contrasts with the nanomolar potency of EPZ compounds but offers a unique pathway for modulating SMYD3’s non-catalytic interactions (e.g., with HSP90) .
Biological Activity
Diperodon, specifically in its hydrochloride form, is a compound primarily recognized for its applications as a local anesthetic. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound hydrochloride is chemically classified as 3-piperidino-1,2-propanediol dicarbanilate monohydrate, with the molecular formula . The compound features a piperidine ring that plays a crucial role in its anesthetic properties. It is characterized by its ability to inhibit nerve conduction, making it effective in various clinical applications.
This compound functions primarily by blocking sodium channels in nerve cells. This blockade prevents the propagation of action potentials, effectively inhibiting pain sensation. The hydrolysis of this compound in biological systems is facilitated by serolytic enzymes present in blood serum, leading to the formation of active metabolites that contribute to its anesthetic effects. This transformation is essential for ensuring controlled release and action at the site of administration.
Pharmacological Applications
This compound hydrochloride is predominantly used in medical settings for:
- Local Anesthesia : It provides effective anesthesia with a relatively quick onset.
- Veterinary Medicine : Approved for use in various veterinary applications.
- Analytical Chemistry : Utilized as an analytical standard in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis with Other Local Anesthetics
This compound's unique properties can be contrasted with other local anesthetics, as shown in the following table:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| This compound | C22H28ClN3O4 | Local anesthetic | Potential anti-inflammatory properties |
| Lidocaine | C14H22N2O | Local anesthetic | Fast onset; widely used |
| Bupivacaine | C18H28N2O | Local anesthetic | Longer duration of action |
| Procaine | C13H18N2O2 | Local anesthetic | Less potent; historically significant |
This compound distinguishes itself through its specific metabolic pathways and potential anti-inflammatory effects, which are not typically observed in traditional local anesthetics like lidocaine and bupivacaine.
Research Findings and Case Studies
Research on this compound has highlighted several key findings:
- Local Anesthetic Efficacy : Studies indicate that this compound effectively blocks nerve conduction in animal models. For instance, experiments demonstrated that high concentrations of this compound could significantly inhibit sciatic nerve conduction without protective effects on hypotonic hemolysis .
- Pharmacokinetics : The compound undergoes hydrolysis which is crucial for its pharmacological activity. The rate of hydrolysis can influence the duration and intensity of the anesthetic effect .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although further research is necessary to fully elucidate these effects .
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Diperodon, such as pKa and solubility?
this compound’s physicochemical properties can be determined using potentiometric titration to estimate pKa (e.g., derived pH-dependent solubility measurements from 1% hydrochloride solutions) . Solubility studies should employ standardized buffers at physiological pH (5.1–7.4) to reflect in vivo conditions. High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy can quantify stability under varying temperatures and light exposure.
Q. How do researchers design preclinical models to evaluate this compound’s local anesthetic efficacy?
Preclinical models often use guinea pig skin burn assays or post-hemorrhoidectomy pain models to assess efficacy. For example, studies comparing this compound with benzocaine and lidocaine in eye abrasions and burns highlight the need for controlled variables (e.g., injury type, application site) to account for variable effectiveness . Randomized, blinded protocols with placebo controls are critical to minimize bias.
Q. What mechanisms underlie this compound’s local anesthetic action, and how are these validated experimentally?
this compound reversibly binds neuronal sodium channels, reducing membrane permeability to sodium ions. In vitro electrophysiological assays (e.g., patch-clamp studies) validate this mechanism, while in vivo models measure pain response latency (e.g., tail-flick test). Serum hydrolase activity assays confirm its metabolic decomposition, a key factor in duration of action .
Q. Which analytical techniques are used to detect this compound in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity in plasma or tissue samples. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate the compound. Validation parameters (e.g., recovery rate, limit of detection) must adhere to FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported clinical efficacy across studies?
Contradictions (e.g., variable pain relief in post-hemorrhoidectomy trials ) require meta-analysis of study designs. Factors like sample size, blinding rigor, and outcome metrics (e.g., pain scales vs. functional recovery) should be compared. Bayesian statistics can quantify the probability of efficacy under heterogeneous conditions.
Q. What in silico strategies predict this compound’s pharmacokinetics, such as volume of distribution (Vd)?
Machine learning models, like those developed by Lombardo et al., use molecular descriptors (e.g., logP, polar surface area) to predict Vd for basic drugs. These models require validation against in vivo pharmacokinetic data, accounting for species-specific differences in serum protein binding .
Q. How can omics data (e.g., microarray results) inform this compound’s pharmacological profile?
Microarray analysis (e.g., CMAP data showing this compound’s positive score in disc degeneration models ) can identify gene networks modulated by the drug. Pathway enrichment tools (e.g., DAVID, KEGG) link these genes to biological processes (e.g., ion transport, inflammation), guiding mechanistic hypotheses for further validation.
Q. What methodologies address the lack of safety data on this compound’s systemic absorption and allergic potential?
Toxicokinetic studies using radiolabeled this compound in abraded skin models quantify systemic absorption. Allergenicity can be assessed via murine local lymph node assays (LLNA) or in vitro histamine release tests. Longitudinal surveillance of adverse event databases (e.g., FAERS) may reveal underreported allergic reactions .
Methodological Considerations
- Data Integration : Combine in vitro, in vivo, and clinical data using meta-regression to address heterogeneity .
- Statistical Power : Use G*Power software to calculate sample sizes for animal studies, ensuring adequate power (≥80%) to detect effect sizes observed in prior trials .
- PICOT Framework : For clinical questions, structure hypotheses around Population (e.g., anorectal surgery patients), Intervention (this compound 1%), Comparison (lidocaine), Outcome (pain reduction), and Time (60-minute intervals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
